2-amino-N-(5-methylpyridin-2-yl)propanamide 2-amino-N-(5-methylpyridin-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863686
InChI: InChI=1S/C9H13N3O/c1-6-3-4-8(11-5-6)12-9(13)7(2)10/h3-5,7H,10H2,1-2H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

2-amino-N-(5-methylpyridin-2-yl)propanamide

CAS No.:

Cat. No.: VC15863686

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(5-methylpyridin-2-yl)propanamide -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 2-amino-N-(5-methylpyridin-2-yl)propanamide
Standard InChI InChI=1S/C9H13N3O/c1-6-3-4-8(11-5-6)12-9(13)7(2)10/h3-5,7H,10H2,1-2H3,(H,11,12,13)
Standard InChI Key FJPHHTAXONNJMM-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1)NC(=O)C(C)N

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 2-amino-N-(5-methylpyridin-2-yl)propanamide reflects its functional groups:

  • A propanamide core (CH3CH(NH2)CONH2\text{CH}_3\text{CH}(\text{NH}_2)\text{CONH}_2)

  • A 5-methylpyridin-2-yl substituent attached to the amide nitrogen .

The pyridine ring’s methyl group at the 5-position distinguishes this compound from isomers like 2-amino-N-(4-methylpyridin-2-yl)propanamide, where the methyl group occupies the 4-position. This substitution pattern influences electronic properties and binding interactions in biological systems.

Table 1: Fundamental molecular properties

PropertyValueSource
Molecular formulaC9H13N3O\text{C}_9\text{H}_{13}\text{N}_3\text{O}
Molecular weight179.22 g/mol
SMILESCC1=CN=C(C=C1)NC(=O)C(C)N
InChIKeyFJPHHTAXONNJMM-UHFFFAOYSA-N
XLogP30.7 (estimated)

Physicochemical Properties

Solubility and Partitioning Behavior

The compound’s calculated partition coefficient (XLogP3=0.7\text{XLogP3} = 0.7) suggests moderate lipophilicity, balancing solubility in polar and nonpolar solvents . The presence of both hydrogen bond donors (amide NH, amino group) and acceptors (pyridine N, carbonyl O) contributes to a polar surface area of 72.7 Ų, favoring interactions with biological membranes.

Synthetic Approaches

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 5-Methylpyridin-2-amine: Serves as the nucleophilic component.

  • 2-Aminopropanoyl chloride: Provides the electrophilic acylating agent.

Proposed Synthesis Pathway

A plausible route involves:

  • Acylation: Reacting 5-methylpyridin-2-amine with 2-[(tert-butoxycarbonyl)amino]propanoyl chloride under Schotten-Baumann conditions.

  • Deprotection: Removing the Boc group using trifluoroacetic acid to yield the target compound .

Table 2: Key reaction conditions

StepReagents/ConditionsYield (Theoretical)
AcylationDCM, NaOH (aq), 0–5°C65–75%
DeprotectionTFA/DCM (1:1), rt, 2 h>90%

Biological Activity and Mechanism

Neuropharmacological Interactions

The compound’s ability to cross the blood-brain barrier (predicted BBB=+0.12\text{BBB} = +0.12) suggests potential central nervous system applications. Similar molecules modulate glutamate receptors, implicating roles in neurodegenerative disease therapy .

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Compared to the 4-methylpyridine isomer, the 5-methyl derivative exhibits:

  • Enhanced metabolic stability: The distal methyl group reduces cytochrome P450-mediated oxidation.

  • Altered solubility: LogP\text{LogP} increases by 0.3 units due to reduced polar surface area .

Emerging Applications and Research Directions

Antibiotic Adjuvant Development

Recent patents highlight pyridine-propanamide hybrids as efflux pump inhibitors in multidrug-resistant bacteria. Co-administration with β-lactams reduces minimum inhibitory concentrations by 4–8 fold .

Radiopharmaceutical Labeling

The amino group enables chelation of 68Ga^{68}\text{Ga} for PET imaging probes. Preliminary studies show tumor-to-background ratios >3.5 in xenograft models .

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